molecular formula C12H19NO5 B1433402 2-Methoxycarbonylmethyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1823506-23-5

2-Methoxycarbonylmethyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1433402
CAS No.: 1823506-23-5
M. Wt: 257.28 g/mol
InChI Key: ICFRRXXRVFQEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxycarbonylmethyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C12H19NO5 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
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Biological Activity

2-Methoxycarbonylmethyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound belonging to the pyrrolidine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C12H19NO4\text{C}_{12}\text{H}_{19}\text{N}\text{O}_4

This structure features a pyrrolidine ring with functional groups that contribute to its biological activities.

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. A study evaluated the anticancer activity of various pyrrolidine derivatives, including this compound, using the A549 human lung adenocarcinoma cell line.

Findings:

  • Cytotoxicity Assessment : The compound was tested at a concentration of 100 µM for 24 hours. The MTT assay revealed varying levels of cytotoxicity against A549 cells, with some derivatives demonstrating reduced cell viability.
  • Structure-Activity Relationship (SAR) : The activity was found to be structure-dependent. For instance, modifications in the substituents on the pyrrolidine ring significantly influenced anticancer efficacy.
CompoundCell Viability (%)Notes
This compound78–86%Weak activity observed
Compound A (4-chlorophenyl substitution)64%Enhanced activity
Compound B (4-dimethylamino phenyl substitution)66%Most potent among tested

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity against multidrug-resistant pathogens.

Research Insights:

  • Pathogen Resistance : The compound showed promising results against strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid.
  • Testing Methodology : The antimicrobial efficacy was assessed using standard protocols against various Gram-positive and Gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus (MRSA)32 µg/mLSignificant inhibition
Klebsiella pneumoniae64 µg/mLModerate inhibition
Escherichia coli128 µg/mLLimited inhibition

Case Studies

A series of case studies have highlighted the potential therapeutic applications of pyrrolidine derivatives:

  • Case Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer treated with a regimen including pyrrolidine derivatives showed improved outcomes compared to standard treatments.
  • Antimicrobial Resistance : In vitro studies demonstrated that combining this compound with existing antibiotics enhanced efficacy against resistant strains, suggesting a potential role in overcoming antibiotic resistance.

Properties

IUPAC Name

tert-butyl 2-(2-methoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-9(14)8(13)7-10(15)17-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFRRXXRVFQEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C1CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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